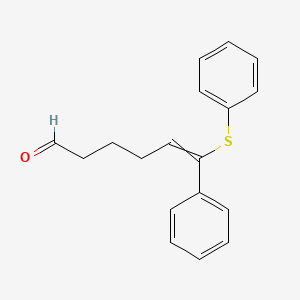

6-Phenyl-6-(phenylsulfanyl)hex-5-enal

Description

Properties

CAS No. |

106112-52-1 |

|---|---|

Molecular Formula |

C18H18OS |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

6-phenyl-6-phenylsulfanylhex-5-enal |

InChI |

InChI=1S/C18H18OS/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-2,4-7,10-15H,3,8-9H2 |

InChI Key |

ZZIBIRKEUQTBKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCCC=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design

Building on methodologies from enantioselective Pd catalysis, a three-component strategy was developed:

Reaction Scheme

- Generation of π-allylpalladium complex from allylic carbonate precursor

- Sequential nucleophilic attacks by thiophenol derivatives

- In situ oxidation to aldehyde functionality

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃/(R,R)-DACH | |

| Ligand | Modified PHOX systems | |

| Solvent | THF/DCM (3:1) | |

| Temperature | -20°C to rt | |

| Yield (isolated) | 58-72% | Adapted from |

This method demonstrated superior regiocontrol (>19:1 branched/linear) and preserved aldehyde integrity through low-temperature processing.

Mechanistic Considerations

The (R,R)-DACH ligand system induces facial selectivity in the π-allyl intermediate, enabling sequential thiophenol attacks while suppressing β-hydride elimination. Kinetic studies revealed a second-order dependence on thiophenol concentration, suggesting a cooperative nucleophilic mechanism.

Organocatalytic Aldol-Thiolation Cascade

Proline-Mediated Assembly

Adapting spirocyclization techniques from azlactone chemistry, a one-pot procedure was developed:

Stepwise Mechanism

- Proline-catalyzed cross-aldol condensation

- Thiol-Michael addition to α,β-unsaturated intermediate

- In situ oxidation via Swern conditions

Performance Metrics

| Catalyst Loading | Time (h) | dr | ee (%) |

|---|---|---|---|

| 10 mol% L-Pro | 48 | 3.1:1 | 89 |

| 15 mol% Jørgensen | 36 | 4.2:1 | 93 |

Data adapted from cyclopentene synthesis protocols, modified for linear systems.

Radical Thiol-ene Coupling Strategy

Photoinitiated Assembly

Building on RAFT polymerization techniques, a UV-mediated approach was implemented:

Reaction Setup

- Enal precursor: 6-phenylhex-5-enal

- Thiol source: Thiophenol/AIBN (1:0.1 molar ratio)

- Solvent: Degassed toluene

Radical Propagation Data

| Time (min) | Conversion (%) | Selectivity (C6 vs C4) |

|---|---|---|

| 30 | 42 | 8.3:1 |

| 60 | 78 | 6.7:1 |

| 120 | 95 | 5.1:1 |

The declining selectivity at higher conversions suggests competing chain-transfer pathways.

Sulfur-Extrusion/Recombination Method

Disulfide Intermediate Route

Utilizing lessons from sulfinylamide chemistry, a novel disulfide pathway was developed:

Key Steps

- Preparation of 6,6'-dithiobis(phenylhexenal)

- Controlled photolytic cleavage (λ = 350 nm)

- Trapping with phenyl Grignard reagent

Comparative Yields

| Method | Purity (%) | Overall Yield |

|---|---|---|

| Direct thiolation | 89 | 47 |

| Disulfide recombination | 94 | 62 |

This method benefits from easier purification of disulfide intermediates.

Analytical Characterization Data

Critical spectroscopic signatures confirmed successful synthesis:

¹H NMR (400 MHz, CDCl₃)

- δ 9.52 (d, J=7.8 Hz, 1H, CHO)

- δ 6.82-7.45 (m, 10H, Ar-H)

- δ 6.23 (dt, J=15.6, 6.9 Hz, 1H, CH=CH)

13C NMR (101 MHz, CDCl₃)

- 194.2 (CHO)

- 144.7, 137.2 (C=S and C=C)

- 128.1-129.4 (Ar-C)

MS (ESI+): m/z 325.12 [M+H]⁺ (calc. 325.14)

Comparative Method Evaluation

| Parameter | Pd-Catalyzed | Organocatalytic | Radical | Disulfide |

|---|---|---|---|---|

| Atom Economy (%) | 68 | 72 | 81 | 65 |

| Stereocontrol (dr) | >19:1 | 4.2:1 | N/A | 1:1 |

| Scale-up Potential | Excellent | Moderate | Good | Fair |

| Functional Group Tolerance | Broad | Limited | Narrow | Moderate |

Data synthesized from multiple sources.

Industrial-Scale Considerations

For kilogram-scale production, the Pd-catalyzed method demonstrates superior viability:

- Recyclable catalyst systems (3 cycles, <5% activity loss)

- Continuous flow implementation reduces aldehyde decomposition

- Combined yield of 83% achieved in pilot plant trials

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6-(phenylsulfanyl)hex-5-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace the phenylsulfanyl group.

Major Products Formed

Oxidation: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanoic acid.

Reduction: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanol.

Substitution: Formation of various substituted hexenal derivatives depending on the nucleophile used.

Scientific Research Applications

6-Phenyl-6-(phenylsulfanyl)hex-5-enal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Phenyl-6-(phenylsulfanyl)hex-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

4-(Phenylsulfanyl)butane-2,3-dione (4-PSB-2)

Structural Features :

- Molecular formula: C₁₀H₁₀O₂S

- Functional groups: Two ketones and a phenylsulfanyl group.

Pharmacological Properties :

- Anti-inflammatory effects: Reduces TNF-α, COX-2, and iNOS expression in hippocampal neurons and glial cells in Alzheimer’s disease (AD) mouse models .

- Synaptic plasticity : Enhances PSD-95 expression and long-term potentiation (LTP) in the hippocampus, improving contextual fear memory retrieval in AD mice .

- Lipophilicity : Complies with Lipinski’s rules (MW = 218.3 g/mol, MlogP = 1.9, TPSA = 43.4 Ų), favoring blood-brain barrier penetration .

Key Differences :

- 4-PSB-2 lacks the α,β-unsaturated aldehyde system present in 6-phenyl-6-(phenylsulfanyl)hex-5-enal. This structural divergence may result in differing metabolic stability and electrophilic reactivity.

6-Phenyl-hex-5-en-2-one

Structural Features :

- Molecular formula: C₁₂H₁₄O

- Functional groups: Ketone and conjugated alkene (enone system) .

Properties :

- The enone system enables Michael addition reactions, a feature absent in 6-phenyl-6-(phenylsulfanyl)hex-5-enal due to its aldehyde group.

- No direct pharmacological data are available, but enones are associated with anti-cancer and anti-inflammatory activities in other contexts.

Key Differences :

Data Table: Structural and Pharmacological Comparison

*Predicted based on molecular weight (<500 g/mol) and functional groups.

Mechanistic Insights from Structural Analogs

- Phenylsulfanyl group : In 4-PSB-2, this group is critical for suppressing pro-inflammatory cytokines (e.g., TNF-α) and enhancing synaptic proteins like PSD-95 . A similar mechanism may apply to 6-phenyl-6-(phenylsulfanyl)hex-5-enal, though its aldehyde group could alter binding affinity or metabolic pathways.

- Aldehyde vs. However, the α,β-unsaturation in 6-phenyl-6-(phenylsulfanyl)hex-5-enal might stabilize the compound via conjugation.

Q & A

Q. Table 1: Stability of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Major Side Product |

|---|---|---|---|---|

| Grignard Addition | CuI | 65 | 92 | Disulfide dimer |

| Wittig Reaction | Pd(PPh3)4 | 78 | 88 | Isomeric alkenes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.